molecular formula C19H16Cl2N2O3 B5007079 4-chloro-N-(4-chlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide

4-chloro-N-(4-chlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide

Cat. No. B5007079
M. Wt: 391.2 g/mol
InChI Key: MYRZPZGKBGHQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4-chlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields. This compound is commonly known as CB-1 antagonist, and it is a potent inhibitor of the cannabinoid receptor CB-1.

Scientific Research Applications

4-chloro-N-(4-chlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has several potential applications in scientific research. One of the most significant applications of this compound is in the study of the endocannabinoid system. The endocannabinoid system plays a crucial role in various physiological processes, including pain, mood, appetite, and memory. The CB-1 receptor is a key component of the endocannabinoid system, and the inhibition of this receptor by this compound can help researchers better understand the role of the endocannabinoid system in various physiological processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide involves the inhibition of the CB-1 receptor. This receptor is primarily located in the central nervous system and plays a crucial role in various physiological processes, including pain, mood, appetite, and memory. The inhibition of this receptor by this compound can lead to a reduction in the activity of the endocannabinoid system, resulting in various physiological effects.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been extensively studied in scientific research. This compound has been shown to have a significant impact on various physiological processes, including pain, mood, appetite, and memory. The inhibition of the CB-1 receptor by this compound can lead to a reduction in the activity of the endocannabinoid system, resulting in various physiological effects.

Advantages and Limitations for Lab Experiments

4-chloro-N-(4-chlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has several advantages and limitations for lab experiments. One of the main advantages of this compound is its potent inhibition of the CB-1 receptor, which makes it an excellent tool for studying the endocannabinoid system. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-chloro-N-(4-chlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide. One of the most significant directions is the development of new synthesis methods to improve the yield and purity of the final product. Another direction is the study of the potential applications of this compound in various fields, including medicine and agriculture. Finally, further research is needed to better understand the mechanism of action of this compound and its potential effects on various physiological processes.
Conclusion:
This compound is a complex chemical compound that has been extensively studied in scientific research. This compound has several potential applications in various fields, including the study of the endocannabinoid system. The synthesis method of this compound is complex, and several modifications of the synthesis method have been proposed to improve the yield and purity of the final product. Further research is needed to better understand the mechanism of action of this compound and its potential effects on various physiological processes.

Synthesis Methods

The synthesis of 4-chloro-N-(4-chlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide is a complex process that involves several steps. The first step involves the reaction of 4-chlorobenzylamine with 4-chlorobenzoyl chloride to form N-(4-chlorobenzyl)-4-chlorobenzamide. The second step involves the reaction of N-(4-chlorobenzyl)-4-chlorobenzamide with 2,6-dioxopiperidine to form this compound. The synthesis of this compound has been extensively studied, and several modifications of the synthesis method have been proposed to improve the yield and purity of the final product.

properties

IUPAC Name

4-chloro-N-[(4-chlorophenyl)methyl]-N-(2,6-dioxopiperidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O3/c20-15-8-4-13(5-9-15)12-22(23-17(24)2-1-3-18(23)25)19(26)14-6-10-16(21)11-7-14/h4-11H,1-3,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRZPZGKBGHQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)N(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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